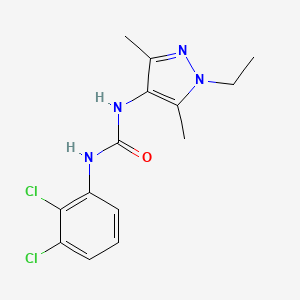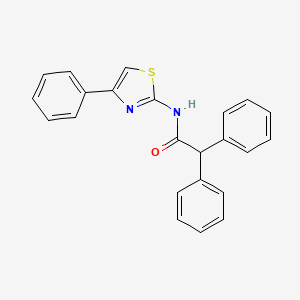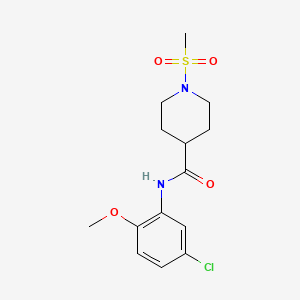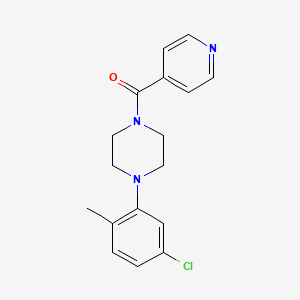![molecular formula C18H22N2O6S2 B5768701 4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide inhibits HDACs by binding to the active site of the enzyme and blocking its activity. This leads to an increase in acetylation of histones, which in turn leads to a more open chromatin structure and increased gene expression. This compound has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including induction of cell cycle arrest, apoptosis, and differentiation. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin. In addition, this compound has been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is its high selectivity for class I HDACs, which makes it a useful tool for studying the role of these enzymes in cancer and other diseases. However, one limitation of this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications. In addition, this compound has been shown to have some off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide and related compounds. One area of interest is the development of more potent and selective HDAC inhibitors, which may have greater therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to HDAC inhibitors, which may help to personalize treatment for individual patients. Finally, there is interest in combining HDAC inhibitors with other therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes for cancer and other diseases.
Métodos De Síntesis
4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-aminomorpholine, followed by the addition of 4-(4-morpholinylsulfonyl)aniline and subsequent cyclization to form the final product. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the process to produce analogs with different properties.
Aplicaciones Científicas De Investigación
4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to sensitize them to other chemotherapeutic agents. This compound has also been investigated for its potential use in other diseases, including inflammatory and autoimmune disorders, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-14-13-17(7-8-18(14)25-2)27(21,22)19-15-3-5-16(6-4-15)28(23,24)20-9-11-26-12-10-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWZSZPYWGHUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)


![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)

![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)

